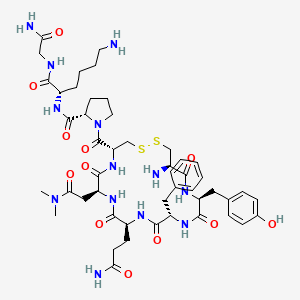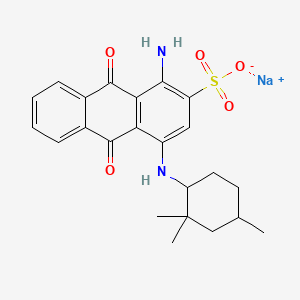![molecular formula C17H18N2O2 B14462029 ethyl 4-[(N-methyl-C-phenylcarbonimidoyl)amino]benzoate CAS No. 69371-66-0](/img/structure/B14462029.png)
ethyl 4-[(N-methyl-C-phenylcarbonimidoyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(N-methyl-C-phenylcarbonimidoyl)amino]benzoate is an organic compound belonging to the ester family. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a benzoate ester structure, which is commonly found in various natural and synthetic products.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-[(N-methyl-C-phenylcarbonimidoyl)amino]benzoate can be synthesized through a multi-step process involving the reaction of benzoic acid derivatives with appropriate reagents. One common method involves the esterification of 4-aminobenzoic acid with ethanol in the presence of an acid catalyst to form ethyl 4-aminobenzoate. This intermediate is then reacted with N-methyl-C-phenylcarbonimidoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(N-methyl-C-phenylcarbonimidoyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Brominated benzoate esters.
Scientific Research Applications
Ethyl 4-[(N-methyl-C-phenylcarbonimidoyl)amino]benzoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Mechanism of Action
The mechanism of action of ethyl 4-[(N-methyl-C-phenylcarbonimidoyl)amino]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with various enzymes and receptors in biological systems. The compound’s molecular structure allows it to participate in hydrogen bonding and other interactions, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: A simpler ester with similar aromatic properties.
Methyl 4-aminobenzoate: Shares the benzoate ester structure but with different substituents.
Ethyl 4-aminobenzoate: An intermediate in the synthesis of the target compound.
Uniqueness
Ethyl 4-[(N-methyl-C-phenylcarbonimidoyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
69371-66-0 |
|---|---|
Molecular Formula |
C17H18N2O2 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
ethyl 4-[(N-methyl-C-phenylcarbonimidoyl)amino]benzoate |
InChI |
InChI=1S/C17H18N2O2/c1-3-21-17(20)14-9-11-15(12-10-14)19-16(18-2)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3,(H,18,19) |
InChI Key |
HUZVXVRQEVACQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=NC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Dimethylstannanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14461949.png)

![{2,6-Bis[2-(anthracen-9-yl)ethenyl]-4H-pyran-4-ylidene}propanedinitrile](/img/structure/B14461955.png)











